HIV-1 Integrase 3'-Processing Inhibition: Weak Biochemical Activity
The target compound inhibited recombinant HIV-1 integrase 3'-processing activity with an IC50 of 20,000 nM in a biochemical assay using a 32P-labeled 21-mer oligonucleotide substrate [1]. This value is at the micromolar threshold, representing weak inhibition compared to optimized diketo acid leads like L-731,988 and Raltegravir, which typically exhibit IC50 values in the low nanomolar range for strand transfer [2]. No direct head-to-head comparison with a close structural analog under identical conditions is available in the public domain. This evidence is classified as 'Class-level inference' because the IC50 value is for the target compound, but the comparator potency range is derived from the broader INSTI literature and not from a side-by-side experiment.
| Evidence Dimension | HIV-1 integrase 3'-processing inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | Optimized diketo acid leads (e.g., L-731,988) typically show IC50 < 50 nM for strand transfer (literature range, not a direct comparator) |
| Quantified Difference | Target compound is >400-fold less potent than optimized INSTIs in biochemical assays (class-level estimate) |
| Conditions | Recombinant HIV-1 integrase, 32P 5' end-labeled linear 21-mer substrate, 30-min preincubation |
Why This Matters
The quantitative data confirm that this compound is a weakly active, early-stage lead from the patent, defining its utility strictly as a tool compound for studying the diketo acid pharmacophore, not as a drug candidate. Procurement should be driven by its structural role as a reference analog, not by therapeutic potency expectations.
- [1] BindingDB. (2025). Affinity Data for MonomerID 50017669: IC50 for HIV-1 integrase 3'-processing. View Source
- [2] Hazuda, D.J., Felock, P., Witmer, M., Wolfe, A., Stillmock, K., Grobler, J.A., ... & Miller, M.D. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells. Science, 287(5453), 646-650. View Source
